4-Isopropylbicyclophosphate 4-Isopropylbicyclophosphate ISOBICYPHAT(cas 51052-72-3) is a non-competitive GABA antagonist and a potent convulsant by causing epileptoform seizures. Organophosphorous compound,synthetic (IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.2 nM. (IC50) for the inhibition of [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 μM; (Ticku M.); (IC50) for the inhibition of [35S]-tert.butyl-thionebicyclophosphate binding with human brain membranes: 480 nM. (Casida J.E.); experiments with [3H]-labeled GABA-competitive ligands (muscimol, flunitrazepam) showed no influence of Isobicyphat up to 10 μM.
Brand Name: Vulcanchem
CAS No.: 51052-72-3
VCID: VC0000077
InChI: InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
SMILES: CC(C)C12COP(=O)(OC1)OC2
Molecular Formula: C7H13O4P
Molecular Weight: 192.15 g/mol

4-Isopropylbicyclophosphate

CAS No.: 51052-72-3

ADC Toxins

VCID: VC0000077

Molecular Formula: C7H13O4P

Molecular Weight: 192.15 g/mol

Purity: 95 % (NMR)

4-Isopropylbicyclophosphate - 51052-72-3

CAS No. 51052-72-3
Product Name 4-Isopropylbicyclophosphate
Molecular Formula C7H13O4P
Molecular Weight 192.15 g/mol
IUPAC Name 4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Standard InChI InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
Standard InChIKey CIEZMYRJRCLYNF-UHFFFAOYSA-N
SMILES CC(C)C12COP(=O)(OC1)OC2
Canonical SMILES CC(C)C12COP(=O)(OC1)OC2
Description ISOBICYPHAT(cas 51052-72-3) is a non-competitive GABA antagonist and a potent convulsant by causing epileptoform seizures. Organophosphorous compound,synthetic (IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.2 nM. (IC50) for the inhibition of [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 μM; (Ticku M.); (IC50) for the inhibition of [35S]-tert.butyl-thionebicyclophosphate binding with human brain membranes: 480 nM. (Casida J.E.); experiments with [3H]-labeled GABA-competitive ligands (muscimol, flunitrazepam) showed no influence of Isobicyphat up to 10 μM.
Purity 95 % (NMR)
Synonyms 4-(1-methylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide
4-isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide
4-isopropylbicyclophosphate
IPTBO
Reference - Bellet E. M., Casida J. E., Sciences (1973). 182:1135-1136

- Cooper et al., Mol. Pharmacol. (1983). 23:207-212

- V. I. Fetisov et al., Biol. Membr.(1986) (Russian). 3(5):968-970

- Squires et al., Mol. Pharmacol.(1983) 23:326-331
PubChem Compound 39891
Last Modified Nov 11 2021
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